

# Spectroscopic Analysis of (2,2-Dichlorocyclopropyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (2,2-Dichlorocyclopropyl)methanol

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Disclaimer: Specific experimental spectroscopic data for **(2,2-Dichlorocyclopropyl)methanol** could not be located in publicly available resources. The following guide provides a template for the presentation of such data, including generalized experimental protocols and illustrative data tables based on the analysis of similar small organic molecules. This document is intended to serve as a structural and methodological reference for researchers and scientists in the field of drug development and chemical analysis.

## Introduction

**(2,2-Dichlorocyclopropyl)methanol** is a functionalized cyclopropane derivative of interest in organic synthesis and medicinal chemistry. The precise elucidation of its molecular structure is paramount for understanding its reactivity and potential applications. This technical guide outlines the standard spectroscopic techniques used for the structural characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the title compound is not presented, this document details the methodologies for acquiring and interpreting such data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[1]</sup> Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for structural elucidation.

## <sup>1</sup>H NMR Data (Illustrative)

The following table presents a hypothetical <sup>1</sup>H NMR data set for **(2,2-Dichlorocyclopropyl)methanol**, illustrating the expected chemical shifts ( $\delta$ ), multiplicities, coupling constants (J), and integration values for the different protons in the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
3.70 - 3.85	m	-	2H	-CH <sub>2</sub> OH
3.50	t	5.0	1H	-OH
1.80 - 1.90	m	-	1H	-CH-
1.40 - 1.50	m	-	1H	-CH <sub>2</sub> - (cis to CH <sub>2</sub> OH)
1.20 - 1.30	m	-	1H	-CH <sub>2</sub> - (trans to CH <sub>2</sub> OH)

## <sup>13</sup>C NMR Data (Illustrative)

This table provides an example of a <sup>13</sup>C NMR data set for the target molecule, showing the chemical shifts for each unique carbon atom.

Chemical Shift ( $\delta$ , ppm)	Assignment
65.0	-CH <sub>2</sub> OH
62.0	>CCl <sub>2</sub>
35.0	-CH-
25.0	-CH <sub>2</sub> -

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

- A sample of the analyte (typically 5-25 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ ,  $\text{DMSO-d}_6$ ).<sup>[2]</sup>
- The sample is prepared in a clean, dry NMR tube. To ensure field homogeneity, any solid particles should be removed by filtering the solution through a glass wool plug into the NMR tube.
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.<sup>[2]</sup>

#### Data Acquisition:

- The prepared NMR tube is placed into the spectrometer's probe.
- The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.
- The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.
- The appropriate NMR experiment (e.g.,  $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT) is selected and acquisition parameters (e.g., number of scans, pulse sequence) are set.
- The data is acquired and processed (Fourier transformation, phasing, and baseline correction) to generate the final spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[3]</sup>

## IR Data (Illustrative)

The following table lists the expected characteristic IR absorption bands for **(2,2-Dichlorocyclopropyl)methanol**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3000 - 2850	Medium	C-H stretch (aliphatic)
1050 - 1000	Strong	C-O stretch (primary alcohol)
850 - 750	Strong	C-Cl stretch

## Experimental Protocol for IR Spectroscopy

For a liquid sample like **(2,2-Dichlorocyclopropyl)methanol**, the "neat" sampling technique is commonly employed.[4][5]

### Sample Preparation and Data Acquisition:

- Ensure two salt plates (typically NaCl or KBr) are clean and dry.[4]
- Place one to two drops of the liquid sample onto the center of one salt plate.[5]
- Carefully place the second salt plate on top, creating a thin liquid film between the plates.[4]
- Mount the "sandwich" plates in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator.[4][5]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[6][7]

## MS Data (Illustrative)

This table shows a hypothetical mass spectrum data set for **(2,2-Dichlorocyclopropyl)methanol**.

m/z	Relative Intensity (%)	Assignment
142/144/146	10/6/1	$[M]^+$ (Molecular ion peak with isotopic pattern for 2 Cl atoms)
111/113	100/33	$[M - CH_2OH]^+$ (Base peak)
107/109	40/13	$[M - Cl]^+$
75	60	$[C_4H_5Cl]^+$

## Experimental Protocol for Mass Spectrometry

A common method for small, volatile organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

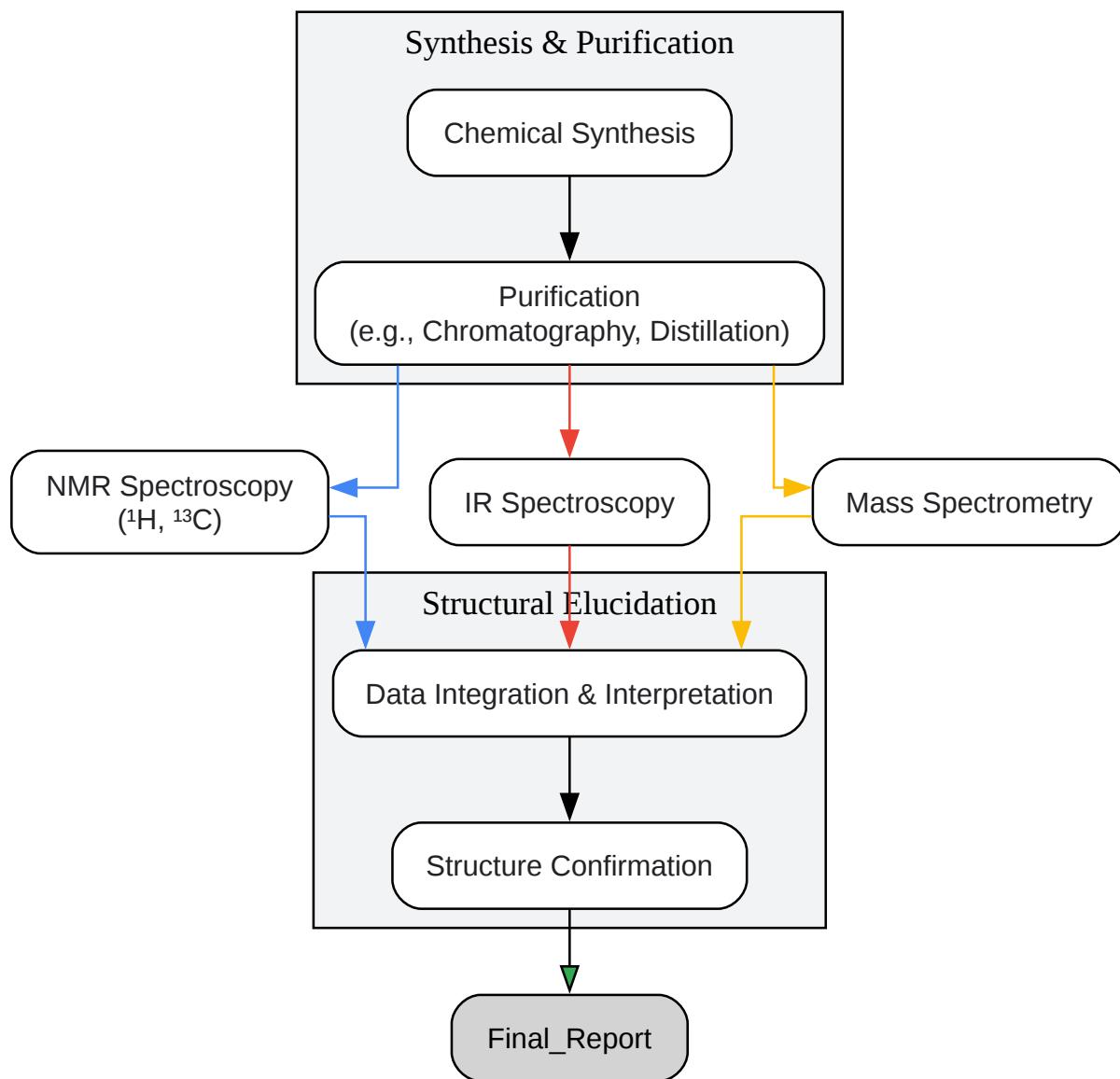
### Sample Preparation and Data Acquisition:

- The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.<sup>[8]</sup>
- The solution is injected into the gas chromatograph, which separates the components of the sample.
- The separated components elute from the GC column and enter the mass spectrometer's ion source.
- In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a process called electron impact (EI), causing them to ionize and fragment.<sup>[9]</sup>
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).<sup>[9]</sup>

- The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[9]

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a small organic molecule.



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